molecular formula C17H21N3O5 B2881210 4-(3,4-dimethoxyphenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1021093-80-0

4-(3,4-dimethoxyphenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No. B2881210
CAS RN: 1021093-80-0
M. Wt: 347.371
InChI Key: TVWWRXTXLHDWFH-UHFFFAOYSA-N
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Description

This compound is a pyrrolo[3,4-d]pyrimidine derivative. Pyrrolopyrimidines are a class of compounds that have been studied for their potential biological activities . The presence of the 3,4-dimethoxyphenyl and 2-hydroxypropyl groups could potentially influence the compound’s properties and reactivity.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the pyrrolopyrimidine core, with the 3,4-dimethoxyphenyl and 2-hydroxypropyl groups attached at specific positions. The exact structure would depend on the locations of these groups on the pyrrolopyrimidine core .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the pyrrolopyrimidine core and the attached groups. The 3,4-dimethoxyphenyl group could potentially participate in electrophilic aromatic substitution reactions, while the 2-hydroxypropyl group could potentially be involved in nucleophilic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the ether groups in the 3,4-dimethoxyphenyl group and the alcohol group in the 2-hydroxypropyl group) would affect properties like solubility, melting point, and reactivity .

Scientific Research Applications

Photoluminescent Materials

A series of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units, which share a structural resemblance to the queried compound, have been synthesized. These polymers exhibit strong photoluminescence and good photochemical stability, making them suitable for electronic applications (Beyerlein & Tieke, 2000).

Crystal Structure Analysis

The structural analysis of racemic pyrimidine derivatives, which are structurally related to the queried compound, has been conducted. This research provides insights into the molecular arrangements and hydrogen bonding patterns, contributing to the field of crystallography and molecular design (Low et al., 2004).

Organic Synthesis and Derivatives

Studies on the synthesis of tetramic acids and their derivatives, including pyrrolidine-2,4-diones, offer insights into the chemical transformations and potential pharmaceutical applications of compounds similar to the one (Mulholland, Foster, & Haydock, 1972).

Tosylation and Maleimide Conversion

Research on the conversion of dihydroxypyrrolidine diones to maleimides through tosylation provides valuable knowledge for the synthesis of organic substances, medicinal chemistry, and drug development. This work underscores the importance of understanding the properties and synthesis pathways of pyrrolidine diones and maleimides (Yan et al., 2018).

Urease Inhibition

The synthesis and characterization of pyrimidine derivatives have been explored for their urease inhibition activity. Such studies are crucial for developing new pharmaceuticals targeting urease-related diseases (Rauf et al., 2010).

Nonlinear Optical Properties

Investigations into the photophysical properties and pH-sensing applications of pyrimidine-phthalimide derivatives highlight the potential of pyrimidine-based compounds in developing novel optical materials and sensors (Yan et al., 2017).

Safety And Hazards

Without specific information on this compound, it’s difficult to provide detailed safety and hazard information. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The study of pyrrolopyrimidines and related compounds is an active area of research, particularly in the development of new pharmaceuticals. Future research could potentially explore the biological activity of this compound, or use it as a starting point for the synthesis of new derivatives .

properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-6-(2-hydroxypropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5/c1-9(21)7-20-8-11-14(16(20)22)15(19-17(23)18-11)10-4-5-12(24-2)13(6-10)25-3/h4-6,9,15,21H,7-8H2,1-3H3,(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWWRXTXLHDWFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CC2=C(C1=O)C(NC(=O)N2)C3=CC(=C(C=C3)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-dimethoxyphenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

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